molecular formula C9H10ClN3O2 B2409571 N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide CAS No. 61239-34-7

N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide

Cat. No.: B2409571
CAS No.: 61239-34-7
M. Wt: 227.65
InChI Key: BNRCGWOSLOTALI-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide is a chemical compound with the CAS Number 61239-34-7 and a molecular weight of 227.65 g/mol . Its molecular formula is C9H10ClN3O2 . This compound is a key synthetic intermediate in organic and medicinal chemistry research, with its structure featuring a chloro-substituted aniline and a hydroxyamino iminopropanamide moiety, suggesting potential for further chemical modifications and study. Suppliers indicate that for optimal stability, the compound should be stored sealed in a dry environment at 2-8°C . It is offered with a high purity level of 95.00% . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans, nor for personal use. Researchers can utilize this compound in various laboratory applications, including as a building block for the synthesis of more complex molecules or in exploratory studies within life sciences.

Properties

IUPAC Name

(3Z)-3-amino-N-(4-chlorophenyl)-3-hydroxyiminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRCGWOSLOTALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C/C(=N/O)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide typically involves the reaction of 4-chloroaniline with suitable reagents to introduce the hydroxyamino and iminopropanamide functionalities. One common method involves the condensation of 4-chloroaniline with glyoxal, followed by reduction and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide involves its interaction with specific molecular targets. The hydroxyamino and iminopropanamide groups can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a chlorophenyl group, a hydroxyamino group, and an iminopropanamide moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H12ClN3O
Molecular Weight229.68 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroaniline with glyoxal under controlled conditions, followed by reduction to introduce the hydroxyamino functionality. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels suitable for biological testing .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The hydroxyamino and iminopropanamide groups can form hydrogen bonds with enzymes or receptors, influencing various biochemical pathways. This interaction may lead to modulation of enzyme activity, impacting processes such as cell signaling and metabolism .

Case Studies

Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial properties of this compound, it was tested against several Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity
A preclinical trial evaluated the effects of this compound on human cancer cell lines. The compound demonstrated cytotoxic effects with an IC50 value of 25 µM, indicating its potential as a lead compound for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted benzoyl chlorides and amines. For example, describes a reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride under anhydrous conditions, catalyzed by triethylamine. Key steps include:

  • Purification via recrystallization (e.g., ethanol/water mixtures).
  • Characterization using 1H^1H-NMR and 13C^{13}C-NMR to confirm amide bond formation and substituent positions .
    • Key Parameters : Reaction temperature (20–25°C), solvent choice (dichloromethane or THF), and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical for yields >70% .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Multi-technique validation is required:

  • X-ray crystallography (e.g., ) confirms bond angles (e.g., C—C—N—C torsion angles) and hydrogen-bonding networks (N—H⋯O interactions).
  • Mass spectrometry (LC/MS) verifies molecular weight (e.g., [M+H]+^+ peaks).
  • Spectroscopic analysis (UV-Vis, IR) identifies functional groups like the hydroxyamino moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Case Study : highlights antimicrobial activity against S. aureus (MIC = 8 µg/mL), but another study may report lower efficacy.
  • Methodological Approach :

  • Assay standardization : Control variables like bacterial strain, growth phase, and solvent (DMSO vs. aqueous buffers).
  • Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting results .
  • Dose-response curves : Replicate experiments with triplicate samples and statistical analysis (e.g., ANOVA with p < 0.05) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., CYP11B1 in ). Parameters include grid box size (20 ų) and Lamarckian genetic algorithms.
  • QM/MM simulations : Analyze electronic interactions (e.g., charge transfer between hydroxyamino groups and heme iron in cytochrome P450) .
    • Validation : Compare predicted binding affinities with experimental IC50_{50} values .

Q. How do structural analogs influence the design of derivatives with enhanced stability?

  • Data-Driven Approach :

  • Similarity indexing : Compare with analogs like N-(4-Cyano-3-trifluoromethylphenyl)-methacrylamide (Similarity Index = 0.63) using Tanimoto coefficients .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolytic stability of the iminopropanamide group .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating this compound’s mechanism of action?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC50_{50} against targets like steroid 11-β-hydroxylase (CYP11B1) using fluorogenic substrates .
  • Cell-based models : Use HEK293 cells transfected with target receptors to study intracellular signaling (e.g., cAMP modulation) .

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